O-去甲基美托洛尔-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

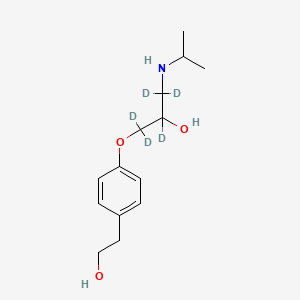

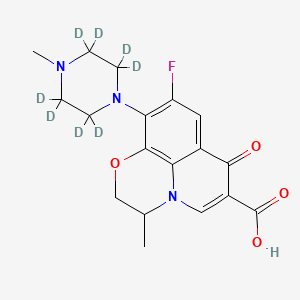

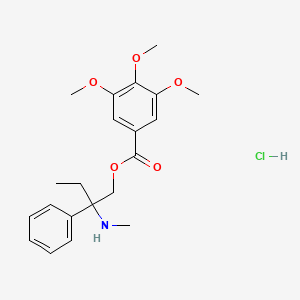

O-Desmethyl Metoprolol-d5 (OMM-d5) is a metabolite of Metoprolol, a beta-blocker used to treat hypertension and angina. Metoprolol is a highly selective beta-1 blocker that has been widely used for the treatment of cardiovascular diseases. O-Desmethyl Metoprolol-d5 is an important metabolite of Metoprolol, and its pharmacological effects have been studied extensively.

科学研究应用

药代动力学和药效学

美托洛尔(Metoprolol)及其代谢物如O-去甲基美托洛尔-d5的药代动力学特性对于理解药物的吸收、分布、代谢和排泄(ADME)过程至关重要。美托洛尔在治疗高血压和心绞痛等心血管疾病方面的疗效已有充分记录,但其作用机制仍部分未知。研究表明,最佳治疗涉及剂量逐步增加,O-去甲基美托洛尔-d5在药物的整体药理特性中发挥作用 (Benfield, Clissold, & Brogden, 1986)。

心血管疾病的治疗疗效

研究探讨了美托洛尔在心血管疾病治疗中的疗效,考察了其代谢物(包括O-去甲基美托洛尔-d5)对其有效性的贡献。美托洛尔在管理高血压和心绞痛方面显示出积极的结果,研究继续评估其在心梗后患者以及心律失常、特发性扩张型心肌病和高血压性心脏肥大患者中的用途 (Grassi, 2018)。

心梗后管理中的作用

美托洛尔及其代谢物在心梗后管理中的作用一直是研究的课题,研究表明在长达3年的时间内可能会降低死亡率。研究表明,了解美托洛尔的药代动力学,包括O-去甲基美托洛尔-d5的作用,对于优化心梗后护理的治疗策略至关重要 (Prakash & Markham, 2000)。

制药配方中的分析方法

开发用于定量测定制药配方和生物样品中美托洛尔及其代谢物的分析方法对于质量控制和药代动力学研究至关重要。该领域的研究有助于确保含有美托洛尔的药物的疗效和安全性,重点在于了解涉及O-去甲基美托洛尔-d5的代谢途径 (Horyn & Logoyda, 2020)。

作用机制

Target of Action

O-Desmethyl Metoprolol-d5 primarily targets the beta-1-adrenergic receptors . These receptors are predominantly found in the heart and are crucial for regulating heart rate and contractility .

Mode of Action

O-Desmethyl Metoprolol-d5 acts as a selective inhibitor of beta-1-adrenergic receptors . It competitively blocks these receptors, leading to a decrease in cardiac output . This inhibition results in negative chronotropic (slowing heart rate) and inotropic (reducing force of heart muscle contraction) effects .

Biochemical Pathways

The primary biochemical pathway affected by O-Desmethyl Metoprolol-d5 is the adrenergic signaling pathway . By inhibiting beta-1-adrenergic receptors, it reduces the effects of adrenaline and noradrenaline, hormones that are part of the body’s “fight or flight” response . This leads to a reduction in heart rate and blood pressure .

Pharmacokinetics

O-Desmethyl Metoprolol-d5, like Metoprolol, is likely to be metabolized primarily in the liver, with about 95% of the dose being metabolized in humans . The metabolism of Metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism . The pharmacokinetic properties of O-Desmethyl Metoprolol-d5 are expected to be similar to those of Metoprolol .

Result of Action

The molecular and cellular effects of O-Desmethyl Metoprolol-d5’s action include a decrease in heart rate and a reduction in the force of heart muscle contraction . This leads to a decrease in cardiac output, reducing blood pressure and alleviating symptoms of conditions such as hypertension and angina .

Action Environment

Environmental factors can influence the action, efficacy, and stability of O-Desmethyl Metoprolol-d5. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of Metoprolol (the parent drug of O-Desmethyl Metoprolol-d5) is predicted to present a low risk to the environment . Additionally, factors such as patient’s liver function and genetic factors (like CYP2D6 polymorphism) can affect the metabolism and therefore the efficacy of the drug .

属性

IUPAC Name |

1,1,2,3,3-pentadeuterio-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/i9D2,10D2,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKXSBOAIJILRY-UXCJJYBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCO)O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

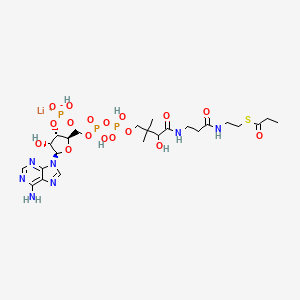

![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)

![5-[[4-[2-(5-Acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563496.png)